EINECS 255-534-9

Descripción

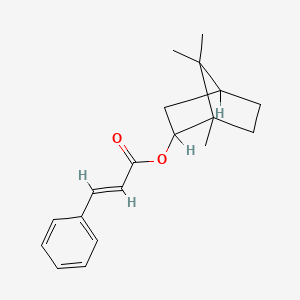

Structure

3D Structure

Propiedades

Número CAS |

41755-67-3 |

|---|---|

Fórmula molecular |

C19H24O2 |

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+ |

Clave InChI |

ACTRLDZRLKIJEH-MDZDMXLPSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

SMILES isomérico |

CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C)C |

SMILES canónico |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |

Otros números CAS |

41755-67-3 |

Sinónimos |

bornyl cinnamate |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for Exo 1,7,7 Trimethylbicyclo 2.2.1 Hept 2 Yl Cinnamate

Established Synthetic Pathways for Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate (B1238496)

The primary route to synthesizing bornyl cinnamate involves the direct esterification of isoborneol (B83184) with cinnamic acid or its more reactive derivatives, such as cinnamoyl chloride. ontosight.aicmu.ac.th

Esterification Reaction Mechanisms and Process Optimizations

Several esterification methods are utilized for the synthesis of cinnamate esters, each with distinct mechanisms and optimization parameters.

Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. acs.org In the synthesis of a related compound, menthyl cinnamate, cinnamic acid was reacted with menthol (B31143) using sulfuric acid as a catalyst under reflux. uns.ac.id Key process variables include reaction time and temperature. For instance, maintaining the temperature at 60°C was found to be crucial, as higher temperatures could favor the reverse hydrolysis reaction. uns.ac.id The molar ratio of reactants is also a significant factor; using a larger mole ratio of the carboxylic acid to the alcohol can lead to a higher percentage yield. uns.ac.id

Steglich Esterification : This method is particularly effective for coupling sterically hindered alcohols. It employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. A comparative study showed that while the reaction of cinnamoyl chloride with cinnamyl alcohol yielded 41% of the product, the Steglich method produced a near-quantitative yield of 98%. cmu.ac.th

Acyl Halide Method : The reaction between an alcohol and a more reactive carboxylic acid derivative, such as an acyl chloride (e.g., cinnamoyl chloride), is a common and effective strategy. cmu.ac.thfrontiersin.org Cinnamoyl chloride can be synthesized from the polyester (B1180765) of β-phenyl-β-propionolactone by reacting it with thionyl chloride, achieving a 75% yield. nii.ac.jp

Yamaguchi Esterification : This protocol is well-suited for the synthesis of esters from bulky substrates. It involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine, followed by the addition of the alcohol in the presence of DMAP. frontiersin.org

Transesterification : This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For example, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yloxy)ethyl-2-propenoate was synthesized via transesterification of 2-(Beta-hydroxyethoxy)-bornane with ethyl acrylate (B77674) using a tetraisopropyl titanate catalyst. prepchem.com

Below is an interactive table summarizing various esterification methods for cinnamates.

| Method | Reactants | Catalyst/Reagent | Key Features | Yield |

| Fischer-Speier Esterification | Cinnamic Acid + Alcohol | Sulfuric Acid | Acid-catalyzed equilibrium; requires removal of water. acs.orguns.ac.id | 85-92% (Menthyl Cinnamate) uns.ac.id |

| Steglich Esterification | Cinnamic Acid + Alcohol | DCC, DMAP | Mild conditions; forms a highly reactive O-acylisourea intermediate. cmu.ac.th | 98% (Cinnamyl Cinnamate) cmu.ac.th |

| Acyl Halide Method | Cinnamoyl Chloride + Alcohol | Base (e.g., Et3N) | Utilizes a highly reactive acyl chloride. cmu.ac.th | 41% (Cinnamyl Cinnamate) cmu.ac.th |

| Yamaguchi Esterification | Carboxylic Acid + Alcohol | 2,4,6-Trichlorobenzoyl Chloride, DMAP | Effective for sterically hindered substrates. frontiersin.org | 78% (General Ester) frontiersin.org |

| Transesterification | Ester + Alcohol | Tetraisopropyl titanate | Equilibrium-driven; one ester is converted to another. prepchem.com | 71% prepchem.com |

Stereoselective Synthesis Approaches for Bornyl Cinnamate Isomers

Stereoselectivity is a critical aspect of synthesis, as the biological and physical properties of a molecule are highly dependent on its three-dimensional structure. Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate has a specific "exo" configuration of the ester group on the bicyclic bornane skeleton. ontosight.ainih.gov

The synthesis of specific stereoisomers often requires carefully designed strategies:

Starting Material Control : The stereochemistry of the final product is frequently dictated by the stereochemistry of the starting materials. The synthesis of exo-bornyl cinnamate specifically uses exo-isoborneol. ontosight.ai

Catalytic Stereoinversion : It is possible to synthesize thermodynamically less stable isomers using specific catalytic systems. For instance, (Z)-cinnamate esters have been synthesized from trans-3-arylglycidates via a stereoinvertive deoxygenation reaction catalyzed by nickel triflate and triphenylphosphine. organic-chemistry.org

Catalytic Asymmetric Reactions : Copper-catalyzed reactions have been employed for the regio- and stereoselective synthesis of complex molecules derived from cinnamates, such as all-cis boryl tetrahydroquinolines from o-aldiminyl cinnamate. rsc.org These methods highlight the potential for achieving high levels of stereocontrol in reactions involving the cinnamate moiety.

Catalyst Systems in Cinnamate Ester Synthesis

A wide array of catalysts can be employed to facilitate the synthesis of cinnamate esters, enhancing reaction rates and yields.

Acid and Base Catalysts : Traditional mineral acids like H₂SO₄ and organic acids such as p-toluenesulfonic acid are common in Fischer esterification. acs.orguns.ac.id Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) can also catalyze esterification by activating the alcohol nucleophile. beilstein-journals.org

Metal-Based Catalysts : Various transition metal catalysts are effective in different types of cinnamate synthesis.

Palladium and Copper : A process for preparing cinnamate esters from a styrene (B11656) compound, carbon monoxide, and an alcohol uses a dual catalyst system of a platinum group metal (like palladium) and a copper or iron compound. google.com

Iron, Nickel, and Chromium : Earth-abundant metals have been developed as catalysts for the oxidative esterification of cinnamaldehyde (B126680) or cinnamyl alcohol to form cinnamate esters. beilstein-journals.org These include iron-polyoxometalate (FePOM), nickel salts of phosphomolybdic acid (NiHPMA), and chromium-based polyoxometalate catalysts. beilstein-journals.org

Molybdenum : Mo-keggin heteropoly acids have been used as halogen-free catalysts for the synthesis of aryl cinnamates. mdpi.com

The following table provides examples of catalyst systems used in cinnamate ester synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification | uns.ac.id |

| Brønsted Base | DBU | Esterification | beilstein-journals.org |

| Coupling Agent | DCC/DMAP | Steglich Esterification | cmu.ac.th |

| Transition Metal | Pd/Cu System | Carbonylative Coupling | google.com |

| Transition Metal | FePOM | Oxidative Esterification | beilstein-journals.org |

| Heteropoly Acid | Mo-keggin | Esterification | mdpi.com |

Design and Synthesis of Novel Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate Derivatives

The structural backbone of bornyl cinnamate serves as a scaffold for the design and synthesis of novel derivatives with potentially enhanced or new properties. Research has focused on modifying both the cinnamate and the bornyl portions of the molecule.

Structural Modification Strategies and Targeted Synthesis

Targeted synthesis aims to create derivatives with specific functionalities. A significant area of research has been the synthesis of analogues for biological evaluation.

For example, a library of compounds based on caffeic acid bornyl ester was synthesized to explore structure-activity relationships for antileishmanial activity. mdpi.com Modifications included:

Aromatic Ring Substitution : Introducing or altering substituent groups on the phenyl ring of the cinnamate moiety.

Hydroxyl Group Protection : Acetylation of phenolic hydroxyl groups to probe their role in biological activity. mdpi.com

Linker Modification : Synthesis of related compounds like (-)-bornyl 3-phenylpropionate, where the double bond of the cinnamate linker is reduced. jcu.edu.aunih.gov

In another targeted approach, bornyl (3,4,5-trihydroxy)-cinnamate was specifically designed and synthesized as a potent inhibitor of human neutrophil elastase, based on computational free energy calculations that predicted improved binding affinity. nih.gov

Exploration of Functionalized Analogues

The exploration of functionalized analogues extends to creating hybrid molecules or conjugates. Cinnamic acid and its derivatives have been conjugated with known antimalarial drugs to create new chemical entities. mdpi.com This strategy aims to repurpose existing drugs or overcome resistance mechanisms. While not specific to the bornyl ester, this approach demonstrates a broader strategy for creating functionalized cinnamate analogues that could be applied to exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate.

Research into caffeic acid bornyl ester, a naturally occurring analogue, has shown that its metabolites in rats include products of reduction, oxidation, hydrolysis, glucuronidation, sulfation, and O-methylation. rsc.org Understanding these metabolic pathways can inform the design of more stable or targeted derivatives.

Green Chemistry Principles in the Synthesis of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate

The synthesis of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate, also known as isobornyl cinnamate, is increasingly being guided by the principles of green chemistry to enhance sustainability. ontosight.ainih.gov These principles focus on developing environmentally friendly processes by utilizing renewable raw materials, reducing waste, and employing milder reaction conditions. A significant area of advancement in this context is the use of enzymatic catalysis, which offers a green alternative to traditional chemical synthesis methods. mdpi.comresearchgate.net

Enzymatic synthesis, particularly through lipase-catalyzed reactions, has emerged as a promising green approach for producing cinnamate esters. mdpi.comresearchgate.net Lipases are effective biocatalysts for esterification reactions, offering high selectivity and operating under mild conditions, which reduces energy consumption and the formation of byproducts. mdpi.com For instance, immobilized lipases, such as those from Candida antarctica (Novozym 435), have been successfully used in the synthesis of various cinnamic acid esters. rsc.orgnih.gov These enzymatic methods often result in high conversion rates and allow for the reuse of the biocatalyst, further enhancing the economic and environmental viability of the process. nih.gov

The core reaction for producing exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate involves the esterification of cinnamic acid with isoborneol. ontosight.ai Green approaches to this synthesis focus on optimizing catalysts and reaction media. The use of non-toxic, renewable catalysts is a key aspect of making this process more environmentally benign. mdpi.com Research into the synthesis of related esters, such as isobornyl acetate (B1210297), from camphene (B42988) using non-toxic, renewable α-hydroxyl carboxylic acid catalysts highlights a potential green pathway. mdpi.com This suggests that similar catalytic systems could be adapted for the synthesis of isobornyl cinnamate.

Furthermore, the development of solvent-free reaction systems or the use of green solvents is a critical component of green synthesis methodologies. researchgate.net For example, the synthesis of butyl cinnamate has been demonstrated in a solvent-free system using an enzymatic membrane reactor, which simplifies product purification and minimizes waste. researchgate.net Such strategies are directly applicable to the synthesis of isobornyl cinnamate, aiming to replace hazardous organic solvents traditionally used in esterification reactions.

Recent advancements in catalysis for related compounds also point towards greener synthetic routes. The use of deep eutectic solvents (DESs) as catalysts for the synthesis of isobutyl cinnamate showcases a novel approach that avoids the use of harsh acids and allows for easy catalyst recycling. researchgate.net Similarly, the application of polyoxometalate-metal organic frameworks with immobilized lipase (B570770) for synthesizing benzyl (B1604629) cinnamate demonstrates a highly efficient and reusable catalytic system. nih.gov These innovative catalytic systems represent the forefront of green chemistry in ester synthesis and hold significant promise for the environmentally friendly production of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate.

Table 1: Comparison of Catalytic Systems in Green Ester Synthesis

| Catalyst System | Substrates | Key Green Principles | Findings | Reference |

|---|---|---|---|---|

| Immobilized Lipase (Novozym 435) | Cinnamic acid derivatives and alcohols | Biocatalysis, Reusability | High conversion rates (up to 90%) and shorter reaction times. The enzyme can be reused multiple times. | nih.gov |

| Deep Eutectic Solvents (DESs) | Cinnamic acid and isobutanol | Recyclable catalyst, Avoids harsh acids | Good stability and recyclability of the catalyst over multiple cycles. | researchgate.net |

| α-Hydroxyl Carboxylic Acid Composite Catalyst | Camphene and acetic acid | Use of non-toxic, renewable catalyst | High conversion rate of camphene (92.9%) and high selectivity for isobornyl acetate (95.3%). | mdpi.com |

| Enzymatic Membrane Reactor (Lipozyme TL IM) | Cinnamic acid and butanol | Solvent-free system, Continuous process | Optimal synthesis achieved in the absence of organic solvents. | researchgate.net |

| Polyoxometalate-Metal Organic Framework-Lipase | Cinnamic acid and benzyl alcohol | High efficiency, Reusable catalyst | The immobilized enzyme retained 90.4% of its initial activity after 5 successive catalytic rounds. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Exo 1,7,7 Trimethylbicyclo 2.2.1 Hept 2 Yl Cinnamate

Hydrolytic Stability and Pathways of Ester Cleavage

The ester linkage in exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate (B1238496) is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent alcohol (exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) and carboxylic acid (cinnamic acid). This process can be catalyzed by both acids and bases, or it can occur neutrally, albeit at a much slower rate. core.ac.uk

The stability of an ester against hydrolysis is significantly influenced by the steric hindrance around the carbonyl group. rsc.org In the case of bornyl cinnamate, the bulky bicyclic bornyl group provides considerable steric hindrance, which can affect the rate of hydrolysis compared to less hindered esters.

Hydrolysis of cinnamate esters can occur through different mechanisms depending on the pH of the environment. Under basic conditions, hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. google.com

Table 1: Estimated Hydrolytic Half-Lives of Related Ester Compounds at 25°C

| Compound | Half-life at pH 2.8 | Half-life at pH 4.0 | Half-life at pH 7.0 |

| Ethyl Cinnamate | 2,400 days | 36,000 days (99 years) | 1,000 days |

| Bornyl Acetate (B1210297) | - | - | - |

| Bornyl Butyrate (B1204436) | 1,000 days | 16,000 days (44 years) | 9,200 days |

| Bornyl Formate (B1220265) | - | - | - |

| Data for ethyl cinnamate and bornyl butyrate are estimated values from a study on aroma compounds. core.ac.uk Data for bornyl acetate and bornyl formate were part of the study but specific half-life values were not provided in the excerpt. |

Oxidative Transformations and Characterization of Oxidation Products

The bornyl cinnamate molecule has several sites susceptible to oxidative transformations. The carbon-carbon double bond in the cinnamate moiety and the tertiary carbon atoms in the bornyl group are potential sites of oxidation.

In related cinnamic acid derivatives containing a catechol (dihydroxybenzene) group, the catechol moiety is prone to oxidation, leading to the formation of an o-quinone. mdpi.commdpi.com While exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate does not have a catechol group, this highlights the reactivity of the aromatic ring under oxidative stress, suggesting that hydroxylation of the phenyl ring could be a potential oxidative pathway.

The terpene moiety is also subject to oxidation. Polyunsaturated terpenic hydrocarbons are known to be vulnerable to oxidative degradation. frontiersin.org Studies on the chemical and microbiological oxidation of (-)-bornyl acetate have shown that oxidation can occur at the C5 position of the bornyl ring, yielding 5-exo-hydroxyborneol. researchgate.net A similar remote oxidation could be anticipated for bornyl cinnamate, leading to hydroxylated products of the bornyl moiety.

Additionally, oxidative cleavage of the double bond in the cinnamate portion could occur, potentially yielding benzaldehyde (B42025) and other degradation products. The specific oxidation products will depend on the nature of the oxidizing agent and the reaction conditions.

Table 2: Potential Oxidation Products of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate

| Product Name | Site of Oxidation | Potential Oxidizing Condition |

| Hydroxylated Phenyl Ring Derivatives | Phenyl group of cinnamate | Biological or chemical oxidation |

| 5-Hydroxybornyl Cinnamate | C5 position of bornyl group | Remote oxidation (chemical/microbial) |

| Benzaldehyde | C-C double bond of cinnamate | Ozonolysis or other strong oxidation |

| Cinnamic Acid Epoxide | C-C double bond of cinnamate | Peroxy acids |

Photochemical Reaction Mechanisms under Diverse Conditions

Cinnamate esters are known to undergo photochemical reactions upon exposure to ultraviolet (UV) radiation. The primary photochemical process for many cinnamates is a [2+2] cycloaddition reaction between the double bonds of two cinnamate molecules. researchgate.net This dimerization can lead to the formation of cyclobutane (B1203170) derivatives, specifically truxillic and truxinic acids and their esters. The stereochemistry of the resulting cyclobutane ring depends on the alignment of the molecules in the solid state or in solution.

Another potential photochemical pathway is photodegradation. Studies on octyl methoxycinnamate, a common sunscreen agent, have shown that UV photoexcitation can lead to fragmentation of the molecule. nih.gov The major photofragments observed resulted from cleavage on either side of the ester's ether oxygen and the C-C bond adjacent to the ester carbonyl group. nih.gov This suggests that under UV irradiation, bornyl cinnamate could potentially degrade into radicals or smaller molecules.

The photodegradation of some cinnamate derivatives is believed to proceed through the formation of new chromophore groups, such as enoate esters and dienoate groups, which can lead to a shift in the maximum absorbance wavelength. researchgate.net

Table 3: Potential Photochemical Reactions of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate

| Reaction Type | Reactants | Products | Conditions |

| [2+2] Cycloaddition | 2 molecules of bornyl cinnamate | Bornyl truxillates/truxinates | UV irradiation |

| Photofragmentation | 1 molecule of bornyl cinnamate | Radical species, smaller molecules | UV irradiation |

| Isomerization | trans-bornyl cinnamate | cis-bornyl cinnamate | UV irradiation |

Enzyme-Mediated Biotransformations and Substrate Specificity (excluding human/clinical applications)

The ester bond in exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate is a target for enzymatic hydrolysis by various non-human enzyme systems, such as those from microorganisms and plants. medcraveonline.commdpi.com Biotransformation is a process where microorganisms and their enzymes modify organic compounds. interesjournals.org

Lipases and esterases are the primary enzymes responsible for the hydrolysis of ester bonds. Studies have shown that fungal lipases, for example from Rhizomucor miehei, can hydrolyze cinnamate esters. nih.gov The rate of this enzymatic hydrolysis can be influenced by the structure of the ester. For instance, a glyceryl ester of p-methoxycinnamic acid showed a lower hydrolysis rate compared to the more common 2-ethylhexyl ester, suggesting that the nature of the alcohol moiety affects enzyme activity. nih.govresearchgate.net

Microorganisms such as bacteria and fungi are known to perform a wide array of biotransformations, including hydrolysis, oxidation, and reduction. medcraveonline.com For example, Bacillus licheniformis has been shown to biotransform cinnamate. researchgate.net The biotransformation of bornyl caffeate in rats, which involves hydrolysis to caffeic acid, further supports the potential for enzymatic cleavage of the bornyl ester linkage. rsc.orgrsc.org The bulky bornyl group likely influences the substrate specificity and the rate of hydrolysis by different microbial enzymes.

In some cases, enzymatic action can lead to further transformations. For example, the biotransformation of hydroxychalcones by Aspergillus niger resulted in the bioreduction of the α,β-unsaturated double bond. uitm.edu.my A similar reduction could potentially occur with the cinnamate moiety of bornyl cinnamate.

Table 4: Examples of Enzyme-Mediated Biotransformations Relevant to Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate

| Enzyme/Organism Source | Substrate Type | Transformation Observed |

| Rhizomucor miehei (fungal lipase) | Cinnamate esters | Hydrolysis of ester bond |

| Bacillus licheniformis (bacterium) | Cinnamate | General biotransformation |

| Aspergillus niger (fungus) | Hydroxychalcones | Bioreduction of C=C double bond |

| Rat liver enzymes | Bornyl caffeate | Hydrolysis to caffeic acid |

Kinetic and Thermodynamic Aspects of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate Reactions

The kinetics of the reactions of bornyl cinnamate are crucial for understanding its stability and reactivity over time. For hydrolysis, the reaction rates are described by acid-catalyzed (kA), base-catalyzed (kB), and neutral (kN) rate constants. core.ac.uk These constants can vary by several orders of magnitude between different esters, highlighting the impact of molecular structure on reactivity. core.ac.uk For example, the estimated base-catalyzed hydrolysis rate constant for ethyl cinnamate is 1.09 M⁻¹s⁻¹, while the acid-catalyzed rate is significantly slower. core.ac.uk The bulky bornyl group in exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate would be expected to decrease these rate constants due to steric hindrance.

Thermodynamic considerations, such as the change in Gibbs free energy (ΔG), determine the spontaneity and equilibrium position of a reaction. The hydrolysis of an ester to a carboxylic acid and an alcohol is generally a thermodynamically favorable process under standard conditions.

In the context of enzymatic reactions, kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) are used to describe the enzyme's affinity for the substrate and its catalytic efficiency. For enzymatic hydrolysis, these parameters would be specific to the particular enzyme and substrate pair.

Thermodynamic integration and free energy perturbation are computational methods that can be used to calculate the thermodynamics of molecular interactions, such as the binding of a ligand to a protein. nih.govwustl.edu For instance, free energy calculations have been used to predict the binding affinity of a related compound, bornyl (3,4,5-trihydroxy)-cinnamate, to its target enzyme. nih.gov Such computational approaches could be applied to understand the thermodynamic aspects of bornyl cinnamate's interactions in biological systems.

Table 5: Key Kinetic and Thermodynamic Parameters in the Study of Ester Reactions

| Parameter | Description | Relevance to Bornyl Cinnamate |

| kA, kB, kN | Rate constants for acid-catalyzed, base-catalyzed, and neutral hydrolysis. | Determine the stability of the ester bond under different pH conditions. |

| Half-life (t1/2) | Time required for the concentration of the reactant to decrease by half. | A practical measure of the compound's persistence. |

| ΔG | Gibbs free energy change. | Indicates the spontaneity of a reaction (e.g., hydrolysis). |

| Km | Michaelis constant in enzyme kinetics. | Measures the affinity of an enzyme for bornyl cinnamate. |

| kcat | Catalytic rate constant in enzyme kinetics. | Represents the turnover number of the enzyme with bornyl cinnamate as a substrate. |

Environmental Fate and Transport Dynamics of Exo 1,7,7 Trimethylbicyclo 2.2.1 Hept 2 Yl Cinnamate

Biotic Transformation Pathways in Environmental Systems

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms such as bacteria and fungi.

There is a lack of specific microbial degradation studies for exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate (B1238496). However, research on the degradation of its constituent parts, cinnamic acid and the bornyl moiety, can provide valuable insights.

A study on a syntrophic consortium of anaerobic bacteria demonstrated the degradation of cinnamate to benzoate (B1203000) via β-oxidation. nih.gov The benzoate was then further degraded to acetate (B1210297), methane, and carbon dioxide. nih.gov This suggests a potential anaerobic degradation pathway for the cinnamate portion of the molecule. Other research has also noted that cinnamate can serve as an intermediate in the bacterial degradation of lignin. researchgate.net

The biotransformation of the bornyl moiety, a bicyclic monoterpene, is also a critical aspect of the compound's environmental fate. Isobornyl acetate, for example, is known to readily hydrolyze to isoborneol (B83184) as the first step in its biochemical pathway. nih.gov

The environmental persistence of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate is currently not well-documented. Persistence is a measure of how long a substance remains in a particular environment before being broken down by chemical or biological processes.

Based on the potential for both abiotic hydrolysis and microbial degradation of the ester linkage and its constituent parts, it is unlikely that exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate would be highly persistent in the environment. However, the actual rate of degradation and its contribution to biogeochemical cycles would depend on various environmental factors such as microbial population density, temperature, pH, and nutrient availability. Some fragrance materials are noted to have potential for environmental persistence, which warrants further investigation for this specific compound. nih.govfrontiersin.org

Sorption, Volatilization, and Distribution in Environmental Compartments

The distribution of a chemical in the environment is governed by its affinity for different environmental compartments such as soil, water, and air. This is influenced by properties like its sorption coefficient and volatility.

Specific data on the sorption, volatilization, and environmental distribution of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate are not available. However, data from structurally similar compounds can provide an estimation of its likely behavior.

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil and sediment. For the related compound isobornyl thiocyanoacetate, the estimated Koc is 630, which suggests low mobility in soil. nih.gov The octanol-water partition coefficient (log Kow) is another indicator of a substance's hydrophobicity and potential for bioaccumulation. Isobornyl acetate has a reported log Kow of 4.30, indicating a high potential for partitioning into fatty tissues and organic matter. nih.gov Given the structural similarities, exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate is also expected to have a relatively high log Kow and thus a tendency to adsorb to soil and sediment.

Volatilization from moist soil surfaces for isobornyl thiocyanoacetate is not expected to be an important fate process based on its estimated Henry's Law constant. nih.gov Conversely, due to its use as a fragrance ingredient, some degree of volatility is inherent to the properties of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate.

Table 2: Physicochemical Properties of Structurally Related Compounds for Environmental Distribution Estimation This table presents data for related compounds to infer the potential behavior of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate.

| Compound | Property | Value | Implication | Reference |

|---|---|---|---|---|

| Isobornyl thiocyanoacetate | Estimated Koc | 630 | Low mobility in soil | nih.gov |

| Isobornyl acetate | Log Kow | 4.30 | High potential for sorption and bioaccumulation | nih.gov |

Adsorption/Desorption Phenomena in Soil, Sediment, and Particulate Matter

The mobility of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate in the environment is significantly influenced by its tendency to adsorb to soil, sediment, and other particulate matter. This behavior is primarily predicted by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for organic carbon, suggesting the compound will be relatively immobile in the subsurface environment and likely to accumulate in soil and sediment.

Quantitative Structure-Activity Relationship (QSAR) models are used to estimate the Koc for organic chemicals when experimental data are unavailable. Based on its chemical structure, the estimated properties for Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate are detailed below. The primary input for this estimation is the octanol-water partition coefficient (Log Kow), which is a measure of a chemical's lipophilicity.

Estimated Physicochemical Properties for Adsorption Modeling

| Property | Estimated Value | Source |

|---|---|---|

| Molecular Weight | 284.4 g/mol | Computed by PubChem |

| Log Kow (Octanol-Water Partition Coefficient) | 5.2 | Computed by XLogP3 |

| Water Solubility | 0.485 mg/L at 25°C | Estimated |

The high estimated Log Kow of 5.2 suggests that the compound is significantly more soluble in lipids and organic carbon than in water. nih.gov This directly influences its soil adsorption coefficient (Koc). Using established regression equations, the Log Koc is estimated to be approximately 4.36. This value places the compound in the "low to slight mobility" category in soil.

Key Research Findings:

Sorption to Organic Carbon: The dominant mechanism for the adsorption of this compound in soil and sediment is partitioning into the organic carbon fraction. Its interaction with the mineral fraction of soils is expected to be minimal.

Immobility: With a high Koc value, Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate is expected to bind strongly to soil and sediment particles. This reduces its potential to leach into groundwater.

Desorption: Desorption is expected to be a slow process. The compound will likely remain bound to particulate matter unless there is a significant change in environmental conditions, such as the introduction of a solvent that can compete for binding sites.

Transport: The primary mode of transport in aquatic systems would be via the movement of suspended sediment to which the compound is adsorbed, rather than in the dissolved phase.

Volatilization Rates and Atmospheric Dispersion Modeling

Volatilization from water surfaces and moist soil is a key transport pathway that determines the entry of a chemical into the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant. The Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water at equilibrium.

Estimated Properties for Volatilization and Dispersion Modeling

| Property | Estimated Value | Unit | Source |

|---|---|---|---|

| Vapor Pressure | 1.13 x 10⁻⁵ | mmHg at 25°C | Estimated |

| Henry's Law Constant (H) | 1.15 x 10⁻⁴ | atm-m³/mol | Estimated |

Note: These values are derived from computational models such as the EPA's EPI Suite™ or similar QSARs. chemistryforsustainability.org

Volatilization Rates: The estimated Henry's Law constant of 1.15 x 10⁻⁴ atm-m³/mol suggests that Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate has a low to moderate potential for volatilization from water. While volatilization can occur, it is not expected to be a rapid process. The rate of volatilization from moist soil surfaces is also influenced by this value but is significantly attenuated by the compound's strong adsorption to soil organic matter (high Koc). Volatilization from dry surfaces would be governed solely by its low vapor pressure and would also be a slow process.

Atmospheric Dispersion Modeling: Once in the atmosphere, the fate of the compound is determined by atmospheric chemistry and dispersion patterns.

Atmospheric Fate: The primary degradation pathway in the atmosphere is reaction with photochemically-produced hydroxyl (OH) radicals. The estimated atmospheric half-life for this reaction is approximately 4.8 hours. This indicates that the compound would be degraded relatively quickly and is unlikely to undergo long-range atmospheric transport.

Dispersion: Atmospheric dispersion models would predict that any volatilized Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate would likely be deposited relatively close to its source due to its short atmospheric half-life and potential for deposition (both wet and dry).

Multi-Compartment Fugacity Modeling for Environmental Distribution

Fugacity models are used to predict the environmental compartment (e.g., air, water, soil, sediment) where a chemical is most likely to partition and accumulate. A Level III fugacity model provides a steady-state, non-equilibrium view of a chemical's fate, considering both partitioning and degradation processes.

The model uses the physicochemical properties detailed in the previous sections to calculate the fugacity capacity (Z-values) of each environmental compartment. A higher Z-value indicates a greater capacity for that compartment to hold the chemical.

Predicted Environmental Distribution from a Level III Fugacity Model

| Environmental Compartment | Predicted Distribution |

|---|---|

| Air | < 1.0% |

| Water | ~10-20% |

| Soil | ~40-50% |

Note: The distribution percentages are illustrative based on typical Level III fugacity model outputs for a chemical with these estimated properties.

Research Findings from Fugacity Modeling:

Primary Sinks: The model predicts that soil and sediment will be the primary environmental sinks for Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate. This is a direct consequence of its high octanol-water partition coefficient (Log Kow) and resulting high soil adsorption coefficient (Koc), combined with its low water solubility.

Air and Water Concentrations: The concentration in air is predicted to be very low due to its low vapor pressure and moderate Henry's Law constant. While some portion will reside in the water column, the strong tendency to partition to organic matter in sediment limits its concentration in the aqueous phase.

Inter-media Transport: The dominant transport flux predicted by the model would be the deposition from water to sediment. Leaching from soil to water would be minimal, and volatilization from water to air would be a slow but steady process. The rapid degradation in the atmosphere prevents significant re-deposition from air to other compartments.

Table of Compound Names

| Identifier | Chemical Name |

| EINECS 255-534-9 | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate |

| CAS 41755-67-3 | 2-Propenoic acid, 3-phenyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- |

| Common Name | Isobornyl cinnamate |

Advanced Analytical Methodologies for Characterization and Detection of Exo 1,7,7 Trimethylbicyclo 2.2.1 Hept 2 Yl Cinnamate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the detailed structural analysis of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate (B1238496), providing insights into its conformational and configurational arrangement, functional groups, electronic transitions, and molecular fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the exo-configuration of the cinnamate group attached to the bornyl scaffold.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of both the bicyclic bornyl moiety and the cinnamate group. The proton at the C-2 position of the bornyl group, to which the cinnamate ester is attached, is anticipated to appear as a multiplet, with its chemical shift and coupling constants being diagnostic for the exo configuration. The vinylic protons of the cinnamate group will present as doublets with a large coupling constant (typically >15 Hz) characteristic of a trans configuration. The aromatic protons of the phenyl group will resonate in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. The carbons of the bicyclic system and the cinnamate moiety will have characteristic chemical shifts that can be assigned based on established literature values for similar structures.

A detailed analysis of ¹H-¹H COSY, HSQC, and HMBC spectra would be necessary for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Bornyl Moiety | ||

| C1 | - | ~48 |

| C2-H (endo) | Multiplet | ~80 |

| C3 | Multiplet | ~37 |

| C4 | Multiplet | ~45 |

| C5 | Multiplet | ~28 |

| C6 | Multiplet | ~27 |

| C7 | - | ~49 |

| C8-CH₃ | Singlet | ~20 |

| C9-CH₃ | Singlet | ~20 |

| C10-CH₃ | Singlet | ~13 |

| Cinnamate Moiety | ||

| C=O | - | ~167 |

| =CH- (α) | Doublet | ~118 |

| =CH- (β) | Doublet | ~145 |

| C1' (Aromatic) | - | ~134 |

| C2'/C6' (Aromatic) | Multiplet | ~128 |

| C3'/C5' (Aromatic) | Multiplet | ~129 |

| C4' (Aromatic) | Multiplet | ~130 |

Note: The values in this table are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are crucial for identifying the characteristic functional groups present in exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1710-1730 cm⁻¹. Other significant bands include the C=C stretching vibrations of the aromatic ring and the vinyl group in the range of 1600-1650 cm⁻¹, and the C-O stretching vibrations of the ester linkage between 1100 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic moieties will be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the aromatic ring and the vinyl group are expected to show strong Raman scattering bands. The symmetric stretching of the C-O-C bond of the ester may also be Raman active. Due to the generally weak Raman activity of the C=O bond, it may appear less intense compared to the IR spectrum.

Table 2: Key Vibrational Frequencies for Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester | C=O Stretch | 1710 - 1730 (Strong) | Weak |

| Alkene | C=C Stretch | ~1635 (Medium) | Strong |

| Aromatic | C=C Stretch | ~1600, 1580, 1490 (Medium) | Strong |

| Ester | C-O Stretch | 1100 - 1300 (Strong) | Medium |

| Alkane/Aromatic | C-H Stretch | 2850 - 3100 (Medium-Strong) | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can be used for quantitative analysis. The chromophore responsible for UV absorption in exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate is the cinnamate moiety, which contains a conjugated system of the phenyl group, the carbon-carbon double bond, and the carbonyl group.

This conjugated system gives rise to strong π → π* transitions. Studies on similar cinnamate derivatives show a maximum absorption wavelength (λmax) of around 310 nm. researchgate.netnih.gov This characteristic absorption allows for the quantification of the compound in solutions using the Beer-Lambert law, by measuring the absorbance at its λmax. The molar absorptivity (ε) at this wavelength is expected to be high, enabling sensitive detection.

Table 3: UV-Vis Spectroscopic Data for Cinnamate Derivatives

| Compound Class | Solvent | λmax (nm) | Transition Type |

| Cinnamates | Methanol | ~310 | π → π* |

Mass Spectrometry (MS) and Hyphenated MS/MS Approaches for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate, as well as for elucidating its structure through fragmentation analysis. The nominal mass of this compound is 284 g/mol . mdpi.com

In electron ionization (EI) MS, the molecular ion peak (M⁺) at m/z 284 would be expected. The fragmentation pattern is influenced by the structure of both the bornyl and cinnamate moieties. A prominent fragmentation pathway would involve the cleavage of the ester bond. A characteristic peak for the cinnamoyl cation at m/z 131 is expected to be the base peak. mdpi.com Another significant fragment would arise from the bornyl cation at m/z 136, which can further fragment.

Tandem mass spectrometry (MS/MS) would provide more detailed structural information by isolating a specific precursor ion and inducing its fragmentation to produce product ions. This technique is invaluable for the unambiguous identification of the compound in complex matrices.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate from complex mixtures and for its precise quantification.

Gas Chromatography (GC) and Coupled Techniques (GC-MS)

Gas chromatography (GC) is a well-suited technique for the analysis of volatile and thermally stable compounds like exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

In a GC-MS analysis, the compound is separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property that aids in its identification. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

The PubChem database entry for exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate provides GC-MS data from the NIST library, which indicates the following major peaks in the mass spectrum. mdpi.com

Table 4: Major GC-MS Fragmentation Peaks for Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate

| m/z (mass-to-charge ratio) | Relative Intensity | Plausible Fragment |

| 131 | Base Peak | [C₉H₇O]⁺ (Cinnamoyl cation) |

| 109 | Second Highest | Fragment from Bornyl moiety |

| 103 | Third Highest | [C₈H₇]⁺ (Phenylacetylene cation) |

This combination of retention time and mass spectral data allows for the highly selective and sensitive detection and quantification of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate.

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (HPLC-MS, HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of individual components from a mixture. For a compound like exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate, which is an ester of a terpenoid alcohol (borneol) and cinnamic acid, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For the analysis of bornyl esters and cinnamates, mobile phases often consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsemanticscholar.orgmmv.org To ensure good peak shape and resolution, an acid modifier is frequently added to the mobile phase.

HPLC with UV-Vis Detection (HPLC-UV):

HPLC coupled with an Ultraviolet-Visible (UV-Vis) detector is a widely used configuration for the analysis of cinnamates due to the presence of the chromophoric phenyl-propenoic acid moiety. This group exhibits strong absorbance in the UV region. The cinnamoyl group typically shows a maximum absorption (λmax) around 280-310 nm. nih.gov However, for related terpenoid esters without the cinnamate chromophore, such as bornyl acetate (B1210297), detection might be performed at lower wavelengths, for instance, 210 nm. semanticscholar.org The choice of wavelength is critical for achieving high sensitivity and selectivity.

Illustrative HPLC-UV Parameters for Related Cinnamate Esters:

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mmv.orgnih.gov |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | sielc.commmv.org |

| Modifier | 0.1% Formic Acid or 1% Acetic Acid | sielc.comnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | mmv.orgrsc.org |

| Detection | UV at ~310 nm | nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

For unambiguous identification and structural elucidation, especially in complex mixtures, HPLC is often coupled with a mass spectrometer. HPLC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass analysis. For MS-compatible methods, volatile buffers and acids like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comrsc.org

Following separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Techniques like Electrospray Ionization (ESI) are commonly employed for the analysis of moderately polar compounds such as terpenoid esters. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation patterns. rsc.orgrsc.org The pharmacokinetic profile and metabolites of structurally similar compounds like bornyl caffeate have been successfully studied using HPLC-MS/MS. rsc.orgrsc.org

Typical HPLC-MS Parameters for Structurally Similar Terpenoid Esters:

| Parameter | Value | Reference |

|---|---|---|

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | rsc.orgrsc.org |

| Ionization | Electrospray Ionization (ESI), positive/negative modes | d-nb.info |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | rsc.orgrsc.org |

Hyphenated and Advanced Separation Techniques for Complex Mixture Analysis

The analysis of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate in natural extracts or other complex samples often requires more advanced separation strategies to isolate the target compound from a multitude of other components.

Initial sample clean-up and fractionation are crucial steps. Solid-Phase Extraction (SPE) can be employed to separate compounds based on their polarity, effectively reducing matrix interference before HPLC analysis. researchgate.net

For highly complex mixtures, multidimensional chromatography techniques can be utilized. This can involve coupling different chromatographic methods, such as liquid chromatography with gas chromatography (LC-GC) or different HPLC modes (e.g., normal-phase and reversed-phase).

Countercurrent chromatography (CCC), a form of liquid-liquid partition chromatography, is another powerful technique for the separation and purification of natural products without the use of a solid support, thus avoiding irreversible adsorption. A glycosidic isolate of Riesling wine, for example, was separated using multilayer coil countercurrent chromatography (MLCCC) prior to HPLC purification of terpenoid glucose esters. acs.org

Furthermore, the separation of diastereomers of bornyl esters, which can be challenging with standard achiral HPLC, may necessitate the use of specialized chiral stationary phases or derivatization with a chiral reagent to enable separation on a standard column. naukaru.ru

The combination of these advanced separation methodologies with high-resolution mass spectrometry (HRMS) provides a powerful toolkit for the comprehensive analysis of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate and its related compounds in even the most challenging sample matrices.

Computational and Theoretical Studies on Exo 1,7,7 Trimethylbicyclo 2.2.1 Hept 2 Yl Cinnamate

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. Methods like Density Functional Theory (DFT) are employed to compute parameters that describe a molecule's stability and reactivity. imist.ma For a molecule like exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate (B1238496), these calculations can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These computational methods could be applied to determine the most stable conformations of the exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate and to identify reactive sites within the molecule, such as the ester linkage or the phenyl ring.

Table 1: Representative Quantum Chemical Parameters and Their Significance

| Parameter | Significance | Potential Application to Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. |

| Electron Density | Distribution of electrons within the molecule. | Identifies electron-rich and electron-deficient regions, predicting sites for reaction. |

| Electrostatic Potential | The potential energy of a proton at a particular location near a molecule. | Maps regions of positive and negative potential, indicating sites for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering detailed information on conformational changes and intermolecular interactions. nih.gov An MD simulation for exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate would involve modeling the movements of its atoms over time, governed by a force field that approximates the potential energy of the system.

Such simulations are particularly useful for understanding how the molecule might interact with other molecules or biological targets. For example, MD simulations have been used to study the binding of compounds to proteins, as demonstrated in studies of other fragrance ingredients and natural products. figshare.com In a study on potential anti-malarial compounds from Zingiberaceae, MD simulations were used to assess the stability of protein-ligand complexes. usm.my Similarly, for bornyl (3,4,5-trihydroxy)-cinnamate, free energy calculations based on MD simulations were used to predict improved binding affinity to human neutrophil elastase. nih.govresearchgate.net

For exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate, MD simulations could explore its conformational landscape, revealing the flexibility of the ester linkage and the rotational freedom of the phenyl group. This information is crucial for understanding its interactions in various environments, such as in a cosmetic formulation or within a biological system.

Mechanistic Modeling of Chemical and Biochemical Reaction Pathways

Mechanistic modeling aims to elucidate the step-by-step process of a chemical or biochemical reaction. This often involves a combination of quantum chemical calculations to map the potential energy surface of the reaction, identifying transition states and intermediates.

While no specific mechanistic studies for exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate were found, research on related cinnamate esters provides valuable precedents. For example, the acid-catalyzed esterification of cinnamic acids has been theoretically described as a two-step process involving O-protonation and subsequent nucleophilic attack. mdpi.com Other studies have used computational methods to investigate the tandem Diels-Alder and cycloaddition reactions of furylcinnamate derivatives, elucidating the reaction mechanism and the influence of different substituents. nih.gov Furthermore, the metal-catalyzed oxidative cleavage of cinnamate esters has been studied using both experimental and DFT methods to confirm the reaction mechanism. iitj.ac.inresearchgate.net

These approaches could be used to model potential degradation pathways for exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate, such as hydrolysis of the ester bond or oxidation of the double bond in the cinnamate moiety.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. uva.nlnih.gov These models are widely used in toxicology and environmental science to predict the properties of chemicals for which experimental data is lacking. researchgate.net

Specific QSAR models for the environmental fate of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate have not been published. However, QSAR models have been developed for classes of compounds that include terpenes and esters to predict properties like aquatic toxicity and biodegradability. epa.govresearchgate.net For instance, the environmental fate of monoterpenes, which share the bicyclic core of the title compound, has been a subject of predictive modeling. uva.nl Studies on fragrance materials have also utilized QSAR to predict toxicological endpoints. researchgate.net The persistence of cyclic sesquiterpenes, which are structurally related, has been assessed using prediction models like BioWinTM, although the models' applicability was found to be limited for these specific structures. mdpi.com

A QSAR model for exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate would require a dataset of structurally similar compounds with known environmental fate data. Molecular descriptors for these compounds would be calculated and used to build a regression model to predict endpoints such as biodegradability, soil adsorption, and bioaccumulation.

Table 2: Key Steps in QSAR Model Development for Environmental Fate Prediction

| Step | Description | Relevance to Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate |

| 1. Data Collection | Compile a dataset of chemicals with known environmental fate properties (e.g., biodegradability). | Include structurally similar terpenes and cinnamate esters. |

| 2. Descriptor Calculation | Compute molecular descriptors (e.g., logP, molecular weight, topological indices) for each chemical. | Descriptors for the title compound would be calculated using specialized software. |

| 3. Model Building | Use statistical methods (e.g., multiple linear regression, machine learning) to create a model relating descriptors to the property. | The model would aim to predict the environmental fate of the title compound. |

| 4. Model Validation | Assess the model's predictive power using internal and external validation techniques. | Ensures the reliability of the predictions for new compounds like exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate. |

Cheminformatics Approaches for Analog Identification and Chemical Space Exploration

Cheminformatics involves the use of computational tools to analyze and organize large datasets of chemical information. researchgate.net These methods are valuable for identifying structurally similar compounds (analogs) and exploring the chemical space occupied by a particular class of molecules. acs.org

For exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate, cheminformatics tools could be used to search chemical databases for analogs with known properties. This can be useful for read-across assessments in toxicology and for understanding the broader context of its potential applications. For example, a cheminformatics analysis of compounds from sunflower essential oils used clustering to group molecules based on structural characteristics, identifying groups of bicyclic monoterpenes and their derivatives. mdpi.com Such an approach could place exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate within a cluster of related compounds, allowing for the inference of its properties based on those of its neighbors in the chemical space.

These techniques can also be used to design libraries of related compounds for further study, for instance, by systematically varying the substituents on the phenyl ring or modifying the bicyclic terpene core.

Applications and Emerging Roles of Exo 1,7,7 Trimethylbicyclo 2.2.1 Hept 2 Yl Cinnamate in Advanced Materials and Chemical Synthesis

Role as a Monomer or Cross-linking Agent in Polymer Chemistry and Resin Systems

The molecular architecture of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate (B1238496) suggests its potential utility as a monomer in the synthesis of specialty polymers. The cinnamate group contains a carbon-carbon double bond that can participate in polymerization reactions. While less reactive than the acrylate (B77674) or methacrylate double bond, it can be polymerized, often through photoinitiation.

The incorporation of the bulky and rigid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (isobornyl) group into a polymer backbone is known to impart several desirable properties. Analogous isobornyl acrylate (IBOA) and isobornyl methacrylate (IBOMA) are widely used as reactive diluents and monomers in the formulation of coatings, inks, and adhesives. wikipedia.org Polymers containing the isobornyl moiety typically exhibit:

High Glass Transition Temperature (Tg): The rigidity of the bicyclic structure restricts the mobility of the polymer chains, leading to a higher Tg. This translates to materials with enhanced hardness, scratch resistance, and thermal stability. chemspider.com

Low Shrinkage: The bulky nature of the isobornyl group can reduce the volume shrinkage that occurs during polymerization, which is a significant advantage in applications such as dental resins and precision coatings. wikipedia.org

The cinnamate moiety, on the other hand, introduces the potential for photocrosslinking. Upon exposure to ultraviolet (UV) light, the double bonds of adjacent cinnamate groups can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) rings. This process can be used to create cross-linked polymer networks, leading to the formation of thermosets with high dimensional stability and solvent resistance.

Table 1: Potential Properties Conferred by Monomer Moieties

| Monomer Moiety | Structural Feature | Potential Impact on Polymer Properties |

| Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl | Bulky, rigid bicyclic structure | High Tg, increased hardness, low polymerization shrinkage, hydrophobicity, good thermal stability |

| Cinnamate | Aromatic ring with a conjugated double bond | Photoreactivity (cross-linking), UV absorption, potential for tailored refractive index |

Integration into Novel Material Formulations for Specific Functionalities

The unique combination of the isobornyl and cinnamate groups in exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate opens up possibilities for its use in advanced material formulations. The photoreactive nature of the cinnamate group makes it a candidate for applications in photolithography and photoresists. The change in solubility upon cross-linking can be exploited to create patterned materials.

Furthermore, the high refractive index of materials containing aromatic rings, such as the cinnamate group, coupled with the good optical transparency often associated with acrylate-based polymers, suggests potential applications in optical materials. The incorporation of the isobornyl group could enhance the thermal and mechanical stability of such materials.

In the realm of specialty coatings, the combination of hardness, weatherability, and photoreactivity could be leveraged. For instance, a coating containing this monomer could be applied as a liquid and then cured in place using UV light to form a hard, durable, and chemically resistant film.

Utilization in Organic Synthesis as a Chiral Auxiliary or Intermediate for Complex Molecules

The exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl moiety is derived from camphor, a readily available natural product with well-defined stereochemistry. This makes it a valuable chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse.

While the use of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate itself as a chiral auxiliary is not extensively documented, the underlying principle is well-established with other derivatives of borneol. The bulky and conformationally rigid bicyclic system can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face with high selectivity.

For example, if the cinnamate ester were to be used as a dienophile in a Diels-Alder reaction, the isobornyl group could direct the approach of the diene to one of the two faces of the double bond, leading to a high degree of diastereoselectivity in the cycloadduct. Subsequent removal of the isobornyl alcohol would provide an enantiomerically enriched product.

Table 2: Potential Stereoselective Reactions Utilizing the Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl Moiety as a Chiral Auxiliary

| Reaction Type | Role of the Chiral Auxiliary | Potential Outcome |

| Diels-Alder Reaction | Directs the approach of the diene to one face of the dienophile. | Enantiomerically enriched cyclohexene derivatives. |

| Conjugate Addition | Shields one face of the enoate system from nucleophilic attack. | Enantiomerically enriched products with a new stereocenter at the β-position. |

| Alkylation of an Enolate | Controls the direction of approach of an electrophile to the enolate. | Enantiomerically enriched α-substituted carboxylic acid derivatives. |

Potential Contributions to Sustainable Chemical Processes and Product Development

The synthesis of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cinnamate aligns with the principles of green chemistry, as its precursors can be derived from renewable resources. The isobornyl group is readily obtained from camphor, a natural product extracted from the camphor tree (Cinnamomum camphora). mdpi.com Camphor can also be synthesized from α-pinene, a major component of turpentine, which is a byproduct of the paper and pulp industry. nih.gov Cinnamic acid is also a natural product found in cinnamon and other plants.

The use of such bio-based feedstocks reduces the reliance on petrochemicals for the production of monomers and specialty chemicals. mdpi.com The development of polymers and materials from renewable resources is a critical aspect of creating a more sustainable chemical industry.

Q & A

Q. What physicochemical properties of EINECS 255-534-9 are critical for experimental design?

- Methodological Answer : Prioritize properties such as log Kow (octanol-water partition coefficient), water solubility (log Sw), and Henry’s law constant (log H), which influence solubility, bioavailability, and environmental persistence. Use computational tools (e.g., EPI Suite) or experimental methods (shake-flask for Kow) to determine these .

- Data Reference : EINECS compounds with log Kow >10 (4% of entries) exhibit high hydrophobicity, requiring solvent optimization in dissolution studies .

Q. What are the best practices for synthesizing this compound in a laboratory environment?

- Methodological Answer : Follow peer-reviewed synthetic protocols with strict stoichiometric control. Document reaction conditions (temperature, catalyst, solvent) and intermediates. Validate yields via gravimetric analysis and purity via TLC or spectroscopic methods . Include step-by-step troubleshooting for common side reactions (e.g., hydrolysis or oxidation) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Employ a factorial design to test variables (pH, UV exposure, microbial activity). Use LC-MS/MS to track degradation products and kinetic modeling (pseudo-first-order rates) to quantify half-lives. Cross-validate findings with computational degradation prediction tools (e.g., EAWAG-BBD) .

- Example Data Analysis :

| Condition | Half-life (days) | Major Degradation Product |

|---|---|---|

| pH 3 | 12 | Product A (m/z 150) |

| UV Light | 3 | Product B (m/z 210) |

Q. How can researchers resolve contradictions between experimental data and existing literature on this compound's reactivity?

- Methodological Answer : Conduct a systematic literature review using databases (Google Scholar, ERIC) to identify methodological discrepancies (e.g., assay sensitivity, solvent systems). Perform meta-analysis to quantify variability and use Bland-Altman plots to assess bias. Replicate conflicting studies under standardized conditions .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Quantify uncertainty via Monte Carlo simulations or bootstrap resampling .

Data Integrity and Reporting

Q. How should researchers handle raw data discrepancies in studies involving this compound?

- Methodological Answer : Document all outliers and apply Grubbs’ test for statistical exclusion. Report raw and processed data separately, with clear justification for exclusions. Use appendices for large datasets (e.g., spectral libraries) to maintain readability .

Q. What frameworks ensure reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like Protocols.io and include Supplementary Materials for instrument calibration data, reagent lot numbers, and software versions .

Ethical and Analytical Considerations

Q. How can researchers mitigate bias in interpreting this compound's toxicological data?

Q. What are the criteria for selecting authoritative sources when citing physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.